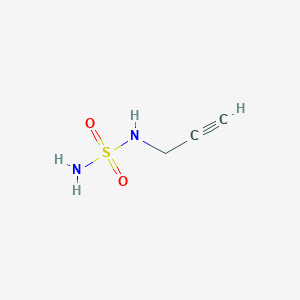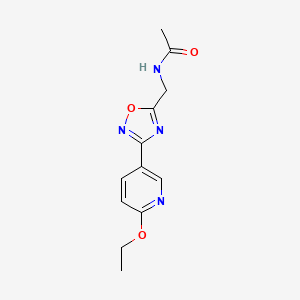
(Prop-2-yn-1-yl)(sulfamoyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(Prop-2-yn-1-yl)(sulfamoyl)amine” is a chemical compound with the CAS Number: 154743-04-1. It has a molecular weight of 134.16 and its Inchi Code is 1S/C3H6N2O2S/c1-2-3-5-8(4,6)7/h1,5H,3H2,(H2,4,6,7) . It is stored at a temperature of 4 degrees Celsius and has a purity of 95%. The physical form of this compound is liquid .
Synthesis Analysis
The synthesis of propargylamines, which are a class of compounds that includes “this compound”, has been studied extensively. One method involves the 1,3-dipolar cycloaddition of propargyl amides of carbohydrate-linked amino acids and 9,10-bis (azidomethyl)anthracene .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the Inchi Code 1S/C3H6N2O2S/c1-2-3-5-8(4,6)7/h1,5H,3H2,(H2,4,6,7) .Chemical Reactions Analysis
The chemical reactions involving propargylamines have been studied. For instance, both the starting material and the product act as photosensitizers in a reaction, and 1 O 2 and O 2 ˙ − are generated through energy transfer and a single electron transfer pathway, playing an important role in the reaction .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature. It has a molecular weight of 134.16 and is stored at a temperature of 4 degrees Celsius .科学的研究の応用
Synthesis and Reactivity
- Sulfamoyl azides, including those derived from (Prop-2-yn-1-yl)(sulfamoyl)amine, can be generated using novel sulfonyl azide transfer agents and react with alkynes forming 1-sulfamoyl-1,2,3-triazoles. These triazoles are stable progenitors of reactive intermediates useful in asymmetric olefin addition (Culhane & Fokin, 2011).
Amidification Methods
- An efficient method for the direct amidification of carboxylic acids via sulfinylamides, formed in situ from amines like this compound, is applicable to various acids and amines. This method is compatible with acids having unprotected moieties and useful for peptide synthesis (Bai, Zambroń & Vogel, 2014).
Interaction with Biomolecules
- The interaction of compounds like this compound derivatives with biomolecules such as bovine serum albumin has been explored. This research involves fluorescence and UV–vis spectral studies to understand binding constants and conformational changes in proteins (Meng et al., 2012).
Development of Biological Molecules
- Novel methods to synthesize various sulfamates and sulfamides directly from alcohols or amines, including this compound, have been developed. This is significant for late-stage sulfamoylation of pharmaceuticals (Wang et al., 2021).
Catalytic Processes
- The use of this compound in catalytic processes like chemoselective oxidative amination and nucleophilic trapping of gem-dimethyl alkynyl-tethered sulfamates has been demonstrated. This method leads to the formation of heterocycles containing aroyl and styryl groups (Pan, Wei & Shi, 2018).
Inhibition of Enzymes
- Sulfamides derived from this compound have been investigated as potential inhibitors of carbonic anhydrase isoenzymes, showing significant inhibitory effects. This is relevant for understanding the interaction of these compounds with human enzymes (Akıncıoğlu et al., 2013).
Green Chemistry Applications
- This compound has applications in green chemistry, like its use in the ultrasound-assisted one-pot Mannich reaction of aldehydes with ketones and amines. This method offers high yields, mild conditions, and environmental benefits (Zeng, Li & Shao, 2009).
Heterogeneous Catalysis
- Silica-bonded N-propyl sulfamic acid, derived from this compound, serves as an efficient catalyst for formylation and acetylation of alcohols and amines under heterogeneous conditions. This offers advantages in synthesis processes (Niknam & Saberi, 2009).
Safety and Hazards
作用機序
Target of Action
Related compounds such as propargylamines have been found to inhibit monoamine oxidase (mao) and lysine-specific demethylase-1 (lsd-1) . These targets play crucial roles in various biological processes, including neurotransmission and gene expression.
Mode of Action
It’s suggested that the compound and its product act as photosensitizers, generating singlet oxygen (1 o 2) and superoxide anion (o 2 ˙ −) through energy transfer and a single electron transfer pathway . These reactive oxygen species can interact with various biological targets, leading to changes in cellular function.
Biochemical Pathways
The generation of reactive oxygen species can affect various biochemical pathways, leading to changes in cellular function . For instance, reactive oxygen species can cause oxidative stress, which can affect signal transduction pathways, gene expression, and cellular metabolism.
Pharmacokinetics
The compound’s molecular weight (13416) and physical form (liquid) suggest that it may have certain bioavailability characteristics .
Result of Action
The generation of reactive oxygen species can lead to oxidative stress, which can cause damage to cellular components, including proteins, lipids, and dna .
特性
IUPAC Name |
3-(sulfamoylamino)prop-1-yne |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O2S/c1-2-3-5-8(4,6)7/h1,5H,3H2,(H2,4,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSVDORRVROYFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3,4-dichlorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)





![N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2440665.png)
![9-(4-ethylphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2440666.png)
![3,5-dimethyl-4-[(E)-phenyldiazenyl]phenol](/img/structure/B2440668.png)

![3-{[4-(2,4-Dichlorostyryl)-2-pyrimidinyl]sulfanyl}-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2440671.png)


